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Linearity of the Bradford Assay: A Comparative
Guide
The Bradford assay, utilizing Brilliant Blue G-250, is a widely adopted colorimetric method for

quantifying protein concentration. Its popularity stems from its simplicity, speed, and sensitivity.

However, understanding its linear range and how it compares to other common protein assays

is crucial for accurate and reliable results. This guide provides a detailed comparison of the

Bradford assay's linearity with alternative methods, supported by experimental protocols and

data.

Principle of the Bradford Assay
The Bradford assay is based on the binding of Coomassie Brilliant Blue G-250 dye to

proteins.[1] Under acidic conditions, the dye exists in a cationic, reddish-brown form with a

maximum absorbance at 470 nm.[1][2] When the dye binds to proteins, primarily through

interactions with arginine, lysine, and histidine residues, it stabilizes the anionic, blue form of

the dye.[3] This protein-dye complex exhibits a significant shift in absorbance maximum to 595

nm. The intensity of the blue color, measured by a spectrophotometer, is proportional to the

protein concentration within a specific range.
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Caption: Principle of the Bradford protein assay.

Comparison of Linear Ranges
The linear range of a protein assay is the concentration range over which the assay response

is directly proportional to the protein concentration. Operating within this range is critical for

accurate quantification. The table below summarizes the typical linear ranges of the Bradford

assay and two other common protein quantification methods: the Bicinchoninic Acid (BCA)

assay and the Lowry assay.

Assay Typical Linear Range (µg/mL)

Bradford Assay 20 - 2000

BCA Assay 20 - 2000

Lowry Assay 5 - 100

Note: The linear range can be influenced by the specific protein being assayed and the exact

protocol and reagents used. It is always recommended to generate a standard curve with a

known protein (e.g., Bovine Serum Albumin - BSA) to determine the linear range for your

specific experimental conditions. A study comparing the Lowry and Bradford assays found the

Bradford assay to have a greater linear range of detection (0-2.0 mg/ml), while the Lowry assay

deviated towards a curvilinear direction at concentrations greater than 0.50 mg/ml.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b12425598?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12425598?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detailed Experimental Protocol: Bradford Assay
This protocol outlines the steps for determining protein concentration using the standard

Bradford assay.

Materials:

Bradford reagent (Coomassie Brilliant Blue G-250 in an acidic solution)

Protein standard solution (e.g., Bovine Serum Albumin - BSA) at a known concentration

(e.g., 1 mg/mL)

Unknown protein sample(s)

Spectrophotometer and cuvettes (or a microplate reader and microplates)

Pipettes and tips

Test tubes or microcentrifuge tubes

Buffer for dilutions (the same buffer as the unknown sample is recommended)

Procedure:

Preparation of Protein Standards:

Prepare a series of protein standards by diluting the stock BSA solution with the

appropriate buffer. A typical concentration range for the standard curve is 0, 125, 250, 500,

750, 1000, 1500, and 2000 µg/mL.

Prepare a blank sample containing only the buffer.

Sample Preparation:

If the approximate concentration of the unknown sample is known, dilute it to fall within the

linear range of the assay. If the concentration is completely unknown, it is advisable to

prepare several dilutions.
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Assay Reaction:

Pipette a small volume (e.g., 100 µL) of each standard and unknown sample into

separate, clearly labeled test tubes or wells of a microplate.

Add a larger volume (e.g., 5 mL for test tubes or 200 µL for microplates) of the Bradford

reagent to each tube or well.

Mix the contents thoroughly by vortexing or gentle pipetting.

Incubation:

Incubate the reactions at room temperature for a minimum of 5 minutes. The color is

generally stable for up to 60 minutes. Consistent incubation time across all samples is

important for reproducibility.

Absorbance Measurement:

Set the spectrophotometer to a wavelength of 595 nm.

Use the blank sample to zero the spectrophotometer.

Measure the absorbance of each standard and unknown sample.

Data Analysis:

Create a standard curve by plotting the absorbance values of the standards (y-axis)

against their corresponding known concentrations (x-axis).

Perform a linear regression analysis on the standard curve data points that fall within the

linear range. The R² value should be close to 1 for a good linear fit.

Use the equation of the linear regression line (y = mx + c) to determine the concentration

of the unknown samples based on their absorbance values. Remember to account for any

dilution factors.
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Caption: Experimental workflow for the Bradford assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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